molecular formula C6H11NO4 B022363 Alanine, N-(1-carboxyethyl)-, (R*,R*)- CAS No. 103954-11-6

Alanine, N-(1-carboxyethyl)-, (R*,R*)-

Cat. No. B022363
CAS RN: 103954-11-6
M. Wt: 161.16 g/mol
InChI Key: FIOHTMQGSFVHEZ-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, N-(1-carboxyethyl)-, (R*,R*)- is a non-essential amino acid that is commonly found in proteins. It is also known as beta-alanine and is synthesized in the liver. Beta-alanine is an important precursor for the synthesis of carnosine, which is a dipeptide found in skeletal muscle and the brain. Beta-alanine has been the subject of extensive research in recent years due to its potential benefits for athletic performance and health.

Scientific Research Applications

Synthesis and Characterization

  • A study by Villard et al. (2003) developed syntheses for a novel taste enhancer, N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, also known as alapyridaine, which involved reactions with L-alanine. This compound is noteworthy for its applications in food chemistry and flavor enhancement (Villard, Robert, Blank, Bernardinelli, Soldo, & Hofmann, 2003).

Molecular Structure Studies

  • Blanco et al. (2004) investigated the gas-phase structure of alanine, providing insights into its conformations and molecular interactions, which is vital for understanding its role in various biochemical processes (Blanco, Lesarri, López, & Alonso, 2004).
  • Degtyarenko et al. (2007) conducted a molecular dynamics study on L-alanine in water, revealing insights into the hydration shell dynamics and the influence of the amino acid's structure on its interactions with water molecules (Degtyarenko, Jalkanen, Gurtovenko, & Nieminen, 2007).

Biochemical Interactions and Applications

Novel Compounds and Synthesis

  • Research by Goto et al. (1982) on the synthesis of octopine, a derivative of alanine, contributes to our understanding of natural amino acid derivatives and their potential applications (Goto, Waki, Mitsuyasu, Kitajima, & Izumiya, 1982).
  • Anusevičius et al. (2013) synthesized novel biologically active N-(4-chloro/iodophenyl)-N-carboxyethyl-β-alanine derivatives, indicating potential applications in medicinal chemistry (Anusevičius, Vaickelionienė, Mickevičius, & Mikulskiene, 2013).

Bioorganic-Inorganic Interface

  • Ben Shir et al. (2010) conducted a comprehensive study on the bioorganic-inorganic interface of alanine on a silica surface, providing crucial insights for drug delivery systems and medical applications (Ben Shir et al., 2010).

properties

IUPAC Name

(2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOHTMQGSFVHEZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alanine, N-(1-carboxyethyl)-, (R*,R*)-

CAS RN

101541-15-5
Record name N-(1-Carboxyethyl)alanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101541155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-CARBOXYETHYL)ALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20QBE05XDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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